(5R)-5-Ethyl-3-morpholinone
Overview
Description
(5R)-5-Ethyl-3-morpholinone, also known as EMO, is a synthetic compound that has been used for a variety of scientific and industrial applications. It has a wide range of properties, including being an effective solvent, a stabilizing agent, and a reagent in organic synthesis. EMO is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. It is an important molecule in the field of synthetic chemistry, and its versatility and utility make it a valuable tool in many areas of research.
Scientific Research Applications
1. Neurokinin-1 Receptor Antagonism
(5R)-5-Ethyl-3-morpholinone derivatives have been studied for their potential as neurokinin-1 (NK-1) receptor antagonists. These compounds are effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has shown high affinity and effectiveness as an orally active NK-1 receptor antagonist (Harrison et al., 2001).
2. Antioxidative and Anti-inflammatory Properties
This compound derivatives have also been identified in natural sources like red seaweed, exhibiting significant antioxidative and anti-inflammatory properties. These compounds, like the new morpholine alkaloid isolated from Gracilaria opuntia, have shown potential as cyclooxygenase-2 (COX-2) inhibitors and in vitro 5-lipoxidase inhibitory activity, suggesting their use in managing inflammation and possibly other conditions (Makkar & Chakraborty, 2018).
3. Synthesis and Chemical Transformation
The compound has been the focus of research in chemical synthesis and transformation, particularly in creating enantiomerically pure variants for pharmaceutical applications. A notable example is the convergent approach to synthesize enantiomerically pure variants of NK-1 receptor antagonists (Elati et al., 2007).
properties
IUPAC Name |
(5R)-5-ethylmorpholin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-5-3-9-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYFOAYSBFEKMT-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1COCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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